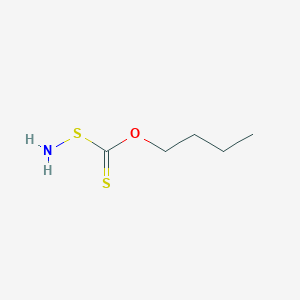
O-butyl aminosulfanylmethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-butyl aminosulfanylmethanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-butyl aminosulfanylmethanethioate typically involves the reaction of butyl alcohol with a thiocarbonyl compound in the presence of a suitable catalyst. One common method is the esterification reaction between butyl alcohol and thiocarbonyl chloride, catalyzed by a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-butyl aminosulfanylmethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl thioesters.
Applications De Recherche Scientifique
O-butyl aminosulfanylmethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which O-butyl aminosulfanylmethanethioate exerts its effects involves the interaction of its thioester group with various molecular targets. The sulfur atom in the thioester group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-ethyl aminosulfanylmethanethioate
- O-propyl aminosulfanylmethanethioate
- O-isobutyl aminosulfanylmethanethioate
Uniqueness
O-butyl aminosulfanylmethanethioate is unique due to its specific alkyl chain length, which influences its chemical reactivity and physical properties. Compared to its analogs with shorter or branched alkyl chains, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
35659-81-5 |
|---|---|
Formule moléculaire |
C5H11NOS2 |
Poids moléculaire |
165.3 g/mol |
Nom IUPAC |
O-butyl aminosulfanylmethanethioate |
InChI |
InChI=1S/C5H11NOS2/c1-2-3-4-7-5(8)9-6/h2-4,6H2,1H3 |
Clé InChI |
OTTFNANZBPPMFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=S)SN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


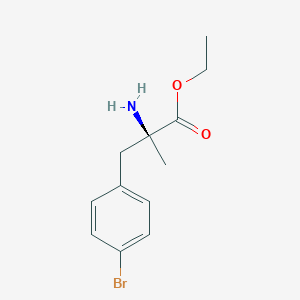
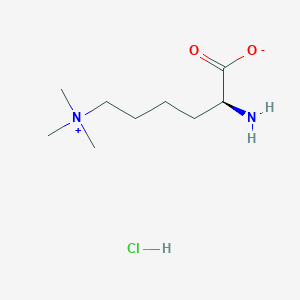
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
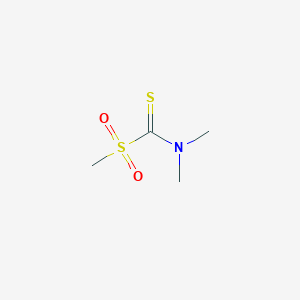
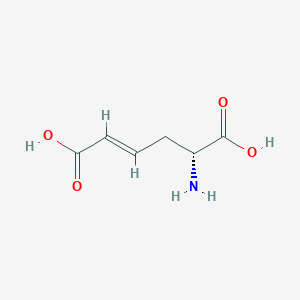
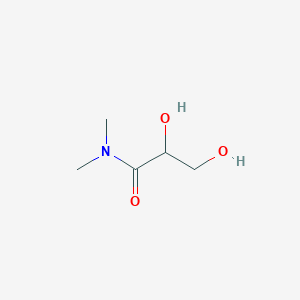
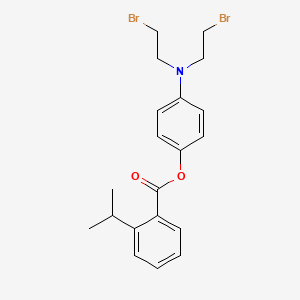
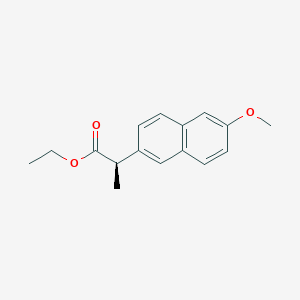
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
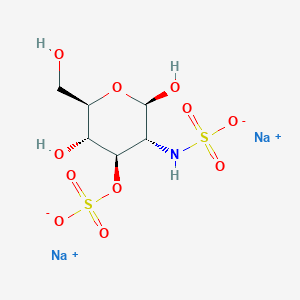
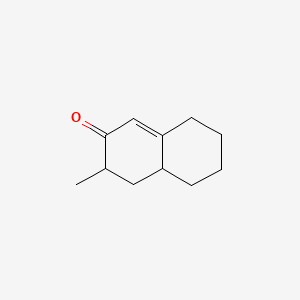
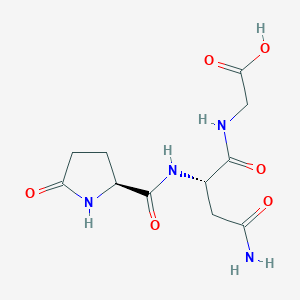
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
